molecular formula C12H15NO2 B13897077 Ethyl (R)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Ethyl (R)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B13897077
M. Wt: 205.25 g/mol
InChI Key: QLBZGDODJLORLZ-NSHDSACASA-N
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Description

Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of isoquinoline, such as ketones, alcohols, and substituted isoquinolines, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
  • Propyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Uniqueness

Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (4R)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

QLBZGDODJLORLZ-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H]1CNCC2=CC=CC=C12

Canonical SMILES

CCOC(=O)C1CNCC2=CC=CC=C12

Origin of Product

United States

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